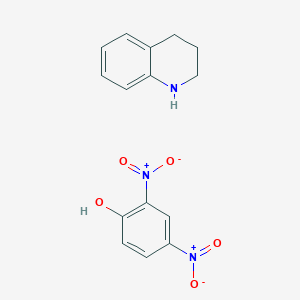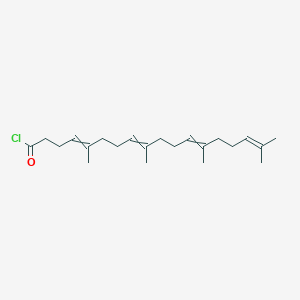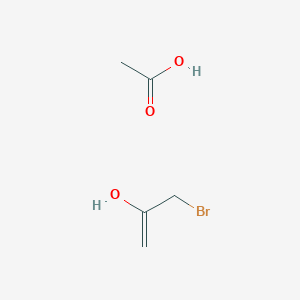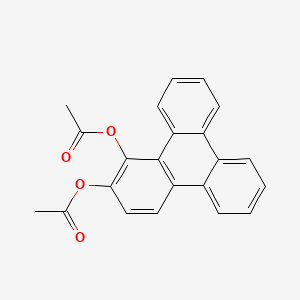
Triphenylene-1,2-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenylene-1,2-diyl diacetate is a derivative of triphenylene, a polycyclic aromatic hydrocarbon known for its discotic liquid crystalline properties. This compound is characterized by the presence of two acetate groups attached to the 1 and 2 positions of the triphenylene core. The unique structure of this compound allows it to exhibit interesting chemical and physical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Triphenylene-1,2-diyl diacetate can be synthesized through several methods. One common approach involves the oxidative cyclization of suitable precursors, such as 2-hydroxy-3,6,7,10,11-pentaalkoxytriphenylene, followed by reductive acetylation to introduce the acetate groups . Another method includes the nickel-mediated Yamamoto coupling of o-dibromoarenes, which is efficient for preparing substituted triphenylenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidative cyclization reactions, followed by purification and acetylation steps. The use of transition metal catalysts, such as nickel or palladium, is common in these processes to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
Triphenylene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reductive acetylation can be used to introduce acetate groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive acetylation typically involves reagents such as acetic anhydride and reducing agents like sodium borohydride.
Substitution: Substitution reactions often use nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted triphenylene derivatives, such as heptaalkoxytriphenylenes and quinone derivatives .
科学的研究の応用
Triphenylene-1,2-diyl diacetate has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in the design of bioactive molecules and studying molecular interactions.
作用機序
The mechanism of action of triphenylene-1,2-diyl diacetate involves its ability to undergo π-π stacking interactions, which facilitate the formation of columnar liquid crystalline phases. These interactions are crucial for its applications in organic semiconductors and optoelectronic devices. The molecular targets and pathways involved include the stabilization of charge carriers and enhancement of charge transport properties .
類似化合物との比較
Similar Compounds
Triphenylene: The parent compound, known for its discotic liquid crystalline properties.
Heptaalkoxytriphenylenes: Substituted derivatives with enhanced liquid crystalline behavior.
Triphenylene-BODIPY hybrids: Compounds combining triphenylene with BODIPY dyes for advanced photophysical properties.
Uniqueness
Triphenylene-1,2-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable columnar liquid crystalline phases and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
84040-74-4 |
|---|---|
分子式 |
C22H16O4 |
分子量 |
344.4 g/mol |
IUPAC名 |
(1-acetyloxytriphenylen-2-yl) acetate |
InChI |
InChI=1S/C22H16O4/c1-13(23)25-20-12-11-19-17-9-4-3-7-15(17)16-8-5-6-10-18(16)21(19)22(20)26-14(2)24/h3-12H,1-2H3 |
InChIキー |
VJOXFQFHSCQHGT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


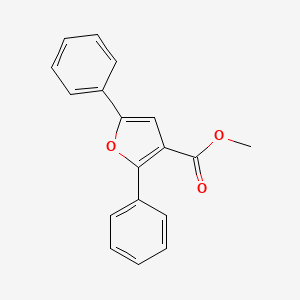



![3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14406984.png)
![7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14406987.png)
![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)

